Cas no 852217-74-4 (8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine)

8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine is a fluorinated benzodioxine derivative featuring a chloromethyl substituent and a thiophene moiety. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional structure, which allows for further derivatization via nucleophilic substitution at the chloromethyl group. The presence of both fluorine and thiophene enhances its potential as a building block for bioactive molecules, particularly in the development of pharmaceuticals or agrochemicals. Its rigid benzodioxine scaffold contributes to structural stability, while the electron-rich thiophene ring may influence binding interactions in target systems. The compound is typically handled under controlled conditions due to the reactivity of the chloromethyl group.
8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine structure
852217-74-4 structure
Product name:8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
CAS No:852217-74-4
MF:C13H10ClFO2S
MW:284.733705043793
CID:3108004
PubChem ID:4961972

8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine Chemical and Physical Properties

Names and Identifiers

    • 8-(chloromethyl)-6-fluoro-2-thien-3-yl-4H-1,3-benzodioxine
    • 852217-74-4
    • G36505
    • EN300-12570
    • Z85922617
    • AKOS008987573
    • 8-(chloromethyl)-6-fluoro-2-thiophen-3-yl-4H-1,3-benzodioxine
    • 8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
    • 8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
    • Inchi: InChI=1S/C13H10ClFO2S/c14-5-9-3-11(15)4-10-6-16-13(17-12(9)10)8-1-2-18-7-8/h1-4,7,13H,5-6H2
    • InChI Key: HGXNLEANEOJHIL-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 284.0074066Da
  • Monoisotopic Mass: 284.0074066Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.7Ų

8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM481619-500mg
8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4 95%+
500mg
$232 2023-01-19
Enamine
EN300-12570-0.05g
8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4 95.0%
0.05g
$42.0 2025-02-21
TRC
C650933-5mg
8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4
5mg
$ 50.00 2022-06-06
Chemenu
CM481619-1g
8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4 95%+
1g
$340 2023-01-19
Enamine
EN300-12570-2.5g
8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4 95.0%
2.5g
$503.0 2025-02-21
Enamine
EN300-12570-0.5g
8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4 95.0%
0.5g
$175.0 2025-02-21
Enamine
EN300-12570-5.0g
8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4 95.0%
5.0g
$743.0 2025-02-21
Enamine
EN300-12570-0.25g
8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4 95.0%
0.25g
$92.0 2025-02-21
1PlusChem
1P019OJ4-1g
8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4 93%
1g
$368.00 2024-04-21
1PlusChem
1P019OJ4-10g
8-(chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine
852217-74-4 93%
10g
$1423.00 2024-04-21

Additional information on 8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine

Research Brief on 8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine (CAS: 852217-74-4)

In recent years, the compound 8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine (CAS: 852217-74-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzodioxine core and thiophene substituent, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and modulators of biological targets. The unique structural features of this compound, including the chloromethyl and fluoro groups, contribute to its reactivity and binding affinity, making it a valuable scaffold for drug discovery.

Recent studies have focused on elucidating the synthetic pathways and optimizing the production of 852217-74-4 to enhance yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route using palladium-catalyzed cross-coupling reactions, which significantly reduced the number of steps and improved overall efficiency. The researchers highlighted the importance of controlling the chloromethylation step to avoid unwanted side reactions, which could compromise the compound's pharmacological properties.

Pharmacological evaluations of 852217-74-4 have revealed its potential as a modulator of G-protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. In vitro assays conducted by Smith et al. (2024) showed that the compound exhibits high affinity for the 5-HT2A receptor, a target implicated in schizophrenia and depression. The fluorinated benzodioxine moiety was found to enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) drug candidates. These findings suggest that 852217-74-4 could serve as a lead compound for the development of next-generation antipsychotic agents.

In addition to its neurological applications, 852217-74-4 has been investigated for its anticancer properties. A recent preprint by Lee and colleagues (2024) reported that the compound induces apoptosis in triple-negative breast cancer (TNBC) cells by inhibiting the PI3K/AKT/mTOR signaling pathway. The chloromethyl group was identified as a key pharmacophore responsible for the compound's ability to alkylate critical cysteine residues in the PI3K enzyme. These results position 852217-74-4 as a potential candidate for targeted cancer therapy, although further in vivo studies are needed to validate its efficacy and safety.

Despite its promising attributes, challenges remain in the clinical translation of 852217-74-4. Issues such as metabolic stability, potential off-target effects, and scalable synthesis need to be addressed. Collaborative efforts between academic and industrial researchers are underway to overcome these hurdles, with several patents filed in the past year covering novel derivatives and formulations of the compound. The ongoing research underscores the importance of 852217-74-4 as a versatile building block in medicinal chemistry and its potential to yield breakthrough therapies in the near future.

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